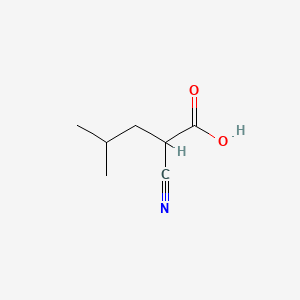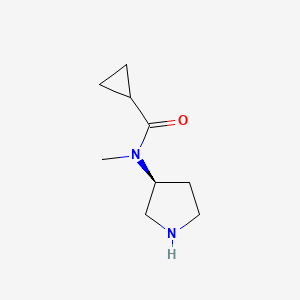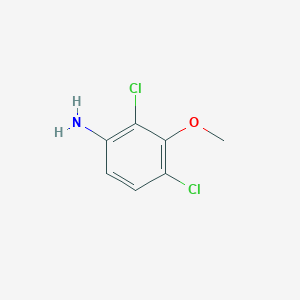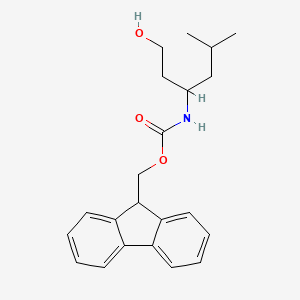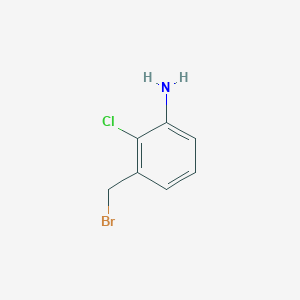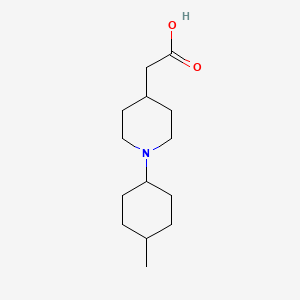
2-(1-(4-Methylcyclohexyl)piperidin-4-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-(4-Methylcyclohexyl)piperidin-4-yl)acetic acid is a compound with the molecular formula C14H25NO2 and a molecular weight of 239.35 g/mol . It is a piperidine derivative, which is a class of compounds known for their significant role in the pharmaceutical industry . Piperidine derivatives are present in more than twenty classes of pharmaceuticals and are essential in drug design and development .
Vorbereitungsmethoden
The synthesis of 2-(1-(4-Methylcyclohexyl)piperidin-4-yl)acetic acid involves several steps. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency .
Analyse Chemischer Reaktionen
2-(1-(4-Methylcyclohexyl)piperidin-4-yl)acetic acid undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
2-(1-(4-Methylcyclohexyl)piperidin-4-yl)acetic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(1-(4-Methylcyclohexyl)piperidin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-(1-(4-Methylcyclohexyl)piperidin-4-yl)acetic acid can be compared with other piperidine derivatives, such as:
2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride: This compound is used as a semi-flexible linker in PROTAC development for targeted protein degradation.
2-(Piperidin-4-yl)acetamides: These compounds are studied for their potential therapeutic effects and are used in drug discovery.
2-(Piperidin-1-yl)acetic acid: This compound is used as a building block in organic synthesis and has various applications in the pharmaceutical industry.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C14H25NO2 |
|---|---|
Molekulargewicht |
239.35 g/mol |
IUPAC-Name |
2-[1-(4-methylcyclohexyl)piperidin-4-yl]acetic acid |
InChI |
InChI=1S/C14H25NO2/c1-11-2-4-13(5-3-11)15-8-6-12(7-9-15)10-14(16)17/h11-13H,2-10H2,1H3,(H,16,17) |
InChI-Schlüssel |
NUWXYQKZVSIRPO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1)N2CCC(CC2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


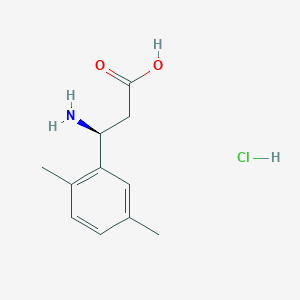
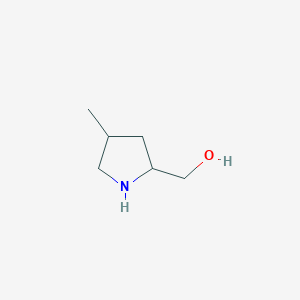
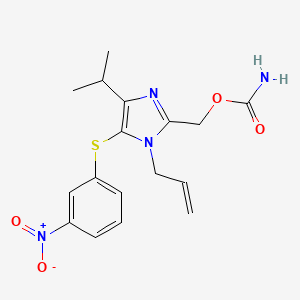
![1-(Piperidin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12943960.png)


